molecular formula C18H21NO2 B15354815 N-Formyl Atomoxetine

N-Formyl Atomoxetine

Cat. No.: B15354815
M. Wt: 283.4 g/mol
InChI Key: UIZPUNCNSJQPGS-GOSISDBHSA-N
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Description

N-Formyl Atomoxetine, also known as (R)-N-Methyl-N-(3-phenyl-3-(o-tolyloxy)propyl)formamide, is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.4 g/mol. It is a derivative of Atomoxetine, a medication primarily used to treat attention deficit hyperactivity disorder (ADHD).

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formyl Atomoxetine can be synthesized through various synthetic routes, including the reaction of Atomoxetine with formic acid under controlled conditions. The reaction typically involves heating Atomoxetine with formic acid in the presence of a suitable catalyst to facilitate the formylation process.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where Atomoxetine and formic acid are mixed and heated under controlled conditions. The process is monitored to ensure the purity and yield of the final product. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: N-Formyl Atomoxetine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of this compound.

Scientific Research Applications

N-Formyl Atomoxetine has several scientific research applications across different fields:

  • Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Atomoxetine and its impurities.

  • Biology: Research studies have explored its potential as a modulator of neurotransmitter systems, particularly in the context of ADHD treatment.

  • Medicine: this compound is investigated for its pharmacological properties and potential therapeutic applications in neurological disorders.

  • Industry: It serves as an intermediate in the synthesis of other pharmaceutical compounds and is used in quality control processes.

Mechanism of Action

The mechanism by which N-Formyl Atomoxetine exerts its effects involves its interaction with neurotransmitter systems in the brain. It acts as a selective norepinephrine reuptake inhibitor, increasing the levels of norepinephrine in the synaptic cleft, which helps improve attention and focus. The molecular targets and pathways involved include the norepinephrine transporter (NET) and various signaling pathways related to cognitive function.

Comparison with Similar Compounds

  • Atomoxetine

  • Methylphenidate

  • Amphetamine

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Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-methyl-N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]formamide

InChI

InChI=1S/C18H21NO2/c1-15-8-6-7-11-17(15)21-18(12-13-19(2)14-20)16-9-4-3-5-10-16/h3-11,14,18H,12-13H2,1-2H3/t18-/m1/s1

InChI Key

UIZPUNCNSJQPGS-GOSISDBHSA-N

Isomeric SMILES

CC1=CC=CC=C1O[C@H](CCN(C)C=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1OC(CCN(C)C=O)C2=CC=CC=C2

Origin of Product

United States

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